2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole is a complex organic compound that features both benzothiazole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 1,2-benzothiazole-3-thiol with 2-chlorobenzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The benzoxazole and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid
- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]benzoic acid
Uniqueness
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]-1,3-benzoxazole is unique due to the combination of benzothiazole and benzoxazole rings, which imparts distinct chemical and physical properties. This structural uniqueness allows for diverse applications and reactivity compared to other similar compounds.
Properties
CAS No. |
81245-06-9 |
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Molecular Formula |
C14H8N2O3S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C14H8N2O3S2/c17-21(18)12-8-4-1-5-9(12)13(16-21)20-14-15-10-6-2-3-7-11(10)19-14/h1-8H |
InChI Key |
YBKRSLIBNIADDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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